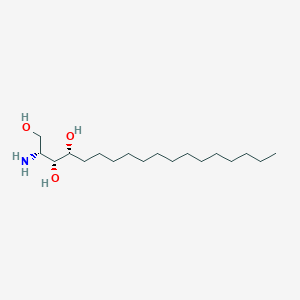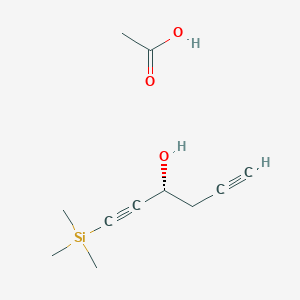
acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol is a compound that combines the properties of acetic acid and a unique trimethylsilyl-substituted diynol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. The (3R)-1-trimethylsilylhexa-1,5-diyn-3-ol component introduces a trimethylsilyl group and a diynol structure, which can impart unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol typically involves the following steps:
Formation of the Diynol: The diynol structure can be synthesized through a series of reactions involving alkynes and appropriate reagents. For example, a common method involves the coupling of terminal alkynes using a palladium-catalyzed reaction.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced through a silylation reaction, where a trimethylsilyl chloride (TMSCl) reagent is used in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the diynol with acetic anhydride or acetyl chloride to form the desired compound.
Industrial Production Methods
. The production of (3R)-1-trimethylsilylhexa-1,5-diyn-3-ol on an industrial scale would follow similar synthetic routes as described above, with optimization for large-scale reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to form carbon dioxide and water. The diynol component can also be oxidized to form various products depending on the conditions.
Reduction: Reduction of acetic acid typically yields ethanol. The diynol component can be reduced to form alkenes or alkanes.
Substitution: Acetic acid can participate in substitution reactions to form esters, amides, and other derivatives. The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Acetyl chloride (CH₃COCl), acetic anhydride ((CH₃CO)₂O)
Major Products
Oxidation: Carbon dioxide (CO₂), water (H₂O)
Reduction: Ethanol (CH₃CH₂OH), alkenes, alkanes
Substitution: Esters, amides, silyl ethers
Scientific Research Applications
Acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with unique structural features.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol involves its interaction with various molecular targets:
Acetic Acid Component: Acts as a weak acid, donating protons in reactions and participating in acid-base equilibria.
Trimethylsilyl Group: Provides steric hindrance and can protect reactive sites during chemical reactions.
Diynol Structure: Can participate in cycloaddition reactions and form reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread use in industry and research.
Trimethylsilyl Acetylene: Contains a trimethylsilyl group and an alkyne, used in organic synthesis.
Hexa-1,5-diyn-3-ol: A diynol compound with applications in organic synthesis.
Uniqueness
Acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol is unique due to the combination of acetic acid, a trimethylsilyl group, and a diynol structure. This combination imparts unique reactivity and properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
188605-74-5 |
|---|---|
Molecular Formula |
C11H18O3Si |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
acetic acid;(3R)-1-trimethylsilylhexa-1,5-diyn-3-ol |
InChI |
InChI=1S/C9H14OSi.C2H4O2/c1-5-6-9(10)7-8-11(2,3)4;1-2(3)4/h1,9-10H,6H2,2-4H3;1H3,(H,3,4)/t9-;/m1./s1 |
InChI Key |
UQELPOKBVLWGEL-SBSPUUFOSA-N |
Isomeric SMILES |
CC(=O)O.C[Si](C)(C)C#C[C@@H](CC#C)O |
Canonical SMILES |
CC(=O)O.C[Si](C)(C)C#CC(CC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



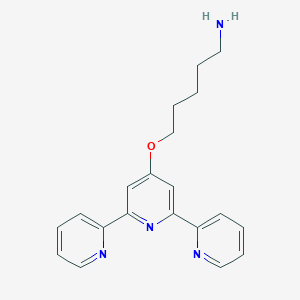
![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)
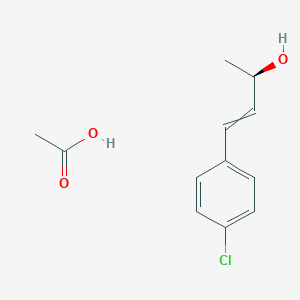
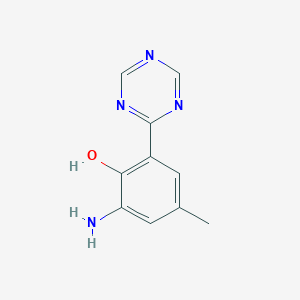
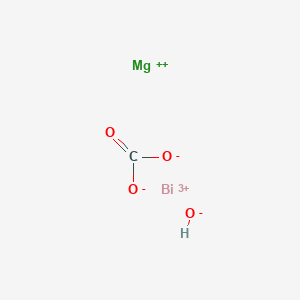
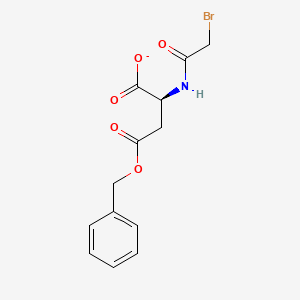
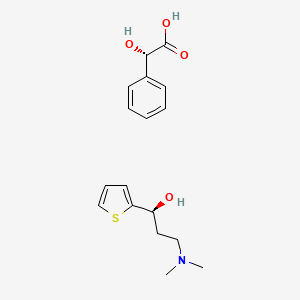
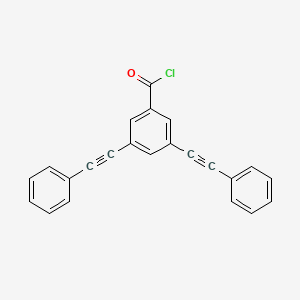
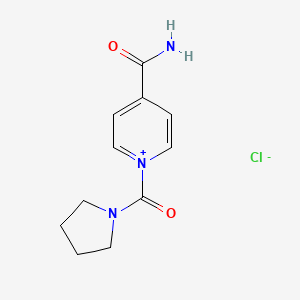
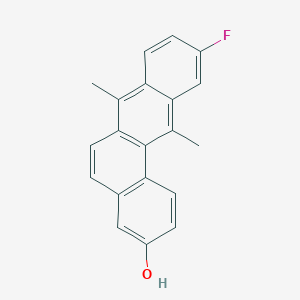

![Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B12564840.png)
